Meprednisone 17,21-Dipropionate
Description
Contextualization within Corticosteroid Chemical Biology
Corticosteroids are a class of steroid hormones produced in the adrenal cortex or synthesized chemically. medkoo.com They are broadly divided into glucocorticoids and mineralocorticoids. medkoo.com Glucocorticoids, like the parent compound meprednisone (B1676281), are primarily involved in regulating metabolism and immune responses, and they are known for their potent anti-inflammatory effects. medkoo.compfizer.com
The biological activity of corticosteroids is mediated through their interaction with specific intracellular receptors, namely the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). legislation.gov.uk The binding affinity to these receptors and the subsequent cellular response can be significantly altered by modifying the chemical structure of the steroid. Synthetic analogs like meprednisone are developed to enhance specific properties, such as anti-inflammatory potency, while potentially altering other effects. pfizer.com The study of how these structural modifications influence biological activity is a cornerstone of corticosteroid chemical biology.
The parent compound, meprednisone, is structurally defined as 17,21-Dihydroxy-16beta-methylpregna-1,4-diene-3,11,20-trione. lookchem.cn Its synthesis and that of related compounds like methylprednisolone (B1676475) often involve complex multi-step chemical and biological processes. chemicalbook.comwikipedia.org
Significance of Esterification at C17 and C21 for Research Focus
The esterification of hydroxyl groups at the C17 and C21 positions of the steroid nucleus is a common and significant strategy in the design of corticosteroid derivatives for research and therapeutic development. These modifications can profoundly influence the physicochemical properties and biological activity of the parent steroid.
Esterification, such as the addition of propionate (B1217596) groups to form Meprednisone 17,21-Dipropionate, generally increases the lipophilicity (fat-solubility) of the molecule. This enhanced lipophilicity can affect how the compound is absorbed, distributed, and metabolized in biological systems. For instance, increased lipophilicity can enhance penetration into the skin, making such derivatives subjects of interest for dermatological research. chemicalbook.com
The nature of the ester group influences the rate at which it is hydrolyzed by esterase enzymes in the body, which in turn can control the release of the active parent steroid. This provides a mechanism for creating prodrugs with altered durations of action. For example, the use of dipropionate esters, as seen in the potent corticosteroid Betamethasone (B1666872) 17,21-dipropionate, is a well-established method to achieve high potency and specific activity profiles. chemicalbook.commedchemexpress.com
Research into compounds like this compound is driven by the aim to understand these structure-activity relationships. By studying how the dipropionate esterification at the C17 and C21 positions specifically impacts the receptor binding, potency, and pharmacokinetic profile of meprednisone, researchers can gain insights applicable to the design of novel corticosteroids with more targeted actions. nih.govgoogle.com
Properties
Molecular Formula |
C₂₈H₃₆O₇ |
|---|---|
Molecular Weight |
484.58 |
Synonyms |
(16β)-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,11,20-trione; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Meprednisone 17,21 Dipropionate
Strategies for Di-Ester Formation at C17 and C21
The formation of a di-ester at the C17 and C21 positions of the meprednisone (B1676281) steroid nucleus is a critical step in the synthesis of Meprednisone 17,21-Dipropionate. This process involves the esterification of the hydroxyl groups at these positions with propionic acid.
Selective Propionylation of Hydroxyl Groups
The hydroxyl groups at C17 and C21 of the steroid precursor exhibit different reactivities. The C21 primary hydroxyl group is generally more reactive and accessible than the tertiary C17 hydroxyl group. However, for the synthesis of the 17,21-dipropionate, it is necessary to esterify both positions. Selective propionylation can be influenced by steric hindrance and the choice of reagents and reaction conditions. For instance, the use of a bulky acylating agent might favor esterification at the less hindered C21 position. Conversely, forcing conditions can promote reaction at the more sterically hindered C17 position. In some synthetic routes, protection of one hydroxyl group while the other is esterified is a viable strategy, followed by deprotection and esterification of the second hydroxyl group.
Utilization of Acid Anhydrides or Acyl Chlorides
The esterification is typically achieved using a propionylating agent such as propionic anhydride (B1165640) or propionyl chloride. google.com These reagents are highly reactive and readily attack the hydroxyl groups of the steroid. Propionic anhydride is often preferred due to its lower volatility and corrosiveness compared to propionyl chloride, although the latter may be used for its higher reactivity. The reaction is generally carried out in the presence of a base, which acts as a scavenger for the acidic byproduct (propionic acid or hydrochloric acid), driving the reaction towards completion.
Role of Catalysts in Esterification Reactions
Catalysts are often employed to facilitate the esterification process, especially for the less reactive C17 hydroxyl group. Both acidic and basic catalysts can be used. Acid catalysts, such as p-toluenesulfonic acid or a Lewis acid, work by protonating the carbonyl oxygen of the anhydride or acyl chloride, making it more electrophilic. acs.org Basic catalysts, such as tertiary amines (e.g., triethylamine) or pyridine, function by activating the hydroxyl group of the steroid, making it a better nucleophile. google.com In some instances, solid acid catalysts like montmorillonite (B579905) clays (B1170129) or metal salts such as ferric sulfate (B86663) have been utilized to improve reaction rates and yields. researchgate.net The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
| Catalyst Type | Examples | Mechanism of Action |
| Acid Catalysts | p-Toluenesulfonic acid, Lewis acids (e.g., ZnCl2), Phosphoric acid acs.org | Protonates the acylating agent, increasing its electrophilicity. |
| Basic Catalysts | Triethylamine, Pyridine google.com | Activates the steroid's hydroxyl group, enhancing its nucleophilicity. |
| Solid Acid Catalysts | Montmorillonite clays, Ferric sulfate researchgate.net | Provide an active surface for the reaction, often with improved reusability. |
| Organometallic Catalysts | Tin-based catalysts google.com | Can facilitate ester interchange reactions. |
| Enzyme Catalysts | Lipases | Offer high selectivity under mild conditions (less common in industrial steroid synthesis). |
Reaction Mechanisms and Stereochemical Considerations in Ester Synthesis
The synthesis of steroid esters must preserve the specific stereochemistry of the parent steroid molecule, as this is crucial for its biological activity. researchgate.net The esterification reactions at C17 and C21 are typically nucleophilic acyl substitution reactions. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionylating agent. This proceeds through a tetrahedral intermediate, which then collapses to form the ester and a leaving group.
Exploration of Precursor Steroids in Ester Synthesis
The direct precursor for the synthesis of this compound is meprednisone. Meprednisone itself is a derivative of prednisolone (B192156), differing by a methyl group at the C16 position. The synthesis of meprednisone often starts from more readily available steroid raw materials, such as hydrocortisone (B1673445) or other corticosteroids. nih.gov These starting materials undergo a series of chemical transformations to introduce the necessary functional groups, such as the double bond at the C1-C2 position and the 16-methyl group. google.com The introduction of the 16-methyl group is a key step that differentiates the synthesis of meprednisone from that of prednisolone.
| Precursor Steroid | Key Structural Features | Relevance to Meprednisone Synthesis |
| Hydrocortisone | Pregn-4-ene-3,20-dione skeleton, 11β,17α,21-trihydroxy | A common starting material for many synthetic corticosteroids. nih.gov |
| Prednisolone | Pregna-1,4-diene-3,20-dione skeleton, 11β,17α,21-trihydroxy | Structurally very similar to meprednisone, lacking only the 16-methyl group. |
| Meprednisone | Pregna-1,4-diene-3,20-dione skeleton, 11β,17α,21-trihydroxy, 16-methyl | The direct precursor for the final esterification step. |
Isolation and Purification Techniques for Synthetic this compound
Following the esterification reaction, the reaction mixture will contain the desired this compound, as well as unreacted starting materials, byproducts (such as mono-esters), and the catalyst. A multi-step purification process is therefore necessary to isolate the final product in high purity.
The initial step often involves quenching the reaction, for example, by adding water to hydrolyze any remaining anhydride. The crude product can then be extracted into an organic solvent. This is followed by washing the organic phase to remove water-soluble impurities.
The primary method for purifying the crude product is crystallization. The choice of solvent system for crystallization is critical to obtain a high yield of pure crystals. A solvent in which the desired product has high solubility at elevated temperatures but low solubility at room temperature or below is ideal.
Chromatographic techniques, such as column chromatography, may also be employed for purification, particularly at the laboratory scale or for the removal of closely related impurities. High-performance liquid chromatography (HPLC) is an essential analytical tool to assess the purity of the final product and can also be used for preparative-scale purification if necessary. The identity and structure of the purified this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Design of Novel Meprednisone Derivatives with Modified Ester Groups
The design and synthesis of novel derivatives of meprednisone, a potent glucocorticoid, often focus on the modification of the ester groups at the 17α and 21 positions of the steroid nucleus. This strategic derivatization aims to modulate the parent molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. By altering these characteristics, it is possible to refine the therapeutic profile of the drug, for instance, by creating "antedrugs" or soft drugs. These are compounds designed to be active at a specific site but are rapidly metabolized into inactive forms upon entering systemic circulation, thereby potentially reducing systemic side effects. nih.govnih.gov
The choice of the ester moiety is critical. Different acyl groups can be introduced to tune the drug's properties. For example, esterification can significantly alter the metabolic process of the drug. google.com The synthesis of these derivatives, particularly those with modifications at the sterically hindered 17α-hydroxyl group, presents unique chemical challenges that require specialized synthetic methodologies. nih.govgoogle.com
Molecular Pharmacodynamics of Meprednisone 17,21 Dipropionate
Glucocorticoid Receptor Binding Kinetics and Thermodynamics (In Vitro Studies)
No in vitro studies detailing the glucocorticoid receptor binding kinetics and thermodynamics of Meprednisone (B1676281) 17,21-Dipropionate were found in the reviewed literature.
Ligand Affinity and Dissociation Constants
Specific data on the ligand affinity (Kd) and dissociation constants of Meprednisone 17,21-Dipropionate for the glucocorticoid receptor are not available.
Competitive Binding Assays
No competitive binding assays involving this compound have been published.
Receptor Activation and Conformational Dynamics
There is no information available regarding the specific conformational changes induced in the glucocorticoid receptor upon binding of this compound.
Intracellular Trafficking and Nuclear Translocation of Ligand-Receptor Complex
Studies detailing the intracellular trafficking and nuclear translocation of the this compound-glucocorticoid receptor complex have not been reported.
Transcriptional Regulation and Gene Expression Modulation (Cellular Models)
The effects of this compound on transcriptional regulation and gene expression in cellular models have not been documented.
Interaction with Glucocorticoid Response Elements
There is no available data on the interaction of the this compound-receptor complex with glucocorticoid response elements.
Modulation of Pro-inflammatory and Anti-inflammatory Gene Expression
The therapeutic efficacy of this compound, like other corticosteroids, is heavily dependent on its ability to alter the expression of a multitude of genes involved in the inflammatory cascade. This modulation occurs through two primary genomic mechanisms: transactivation and transrepression. nih.gov
Transrepression (Downregulation of Pro-inflammatory Genes): A key anti-inflammatory action of the activated glucocorticoid receptor (GR) is the inhibition of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govmdpi.com These factors are pivotal in the transcription of genes encoding cytokines, chemokines, adhesion molecules, and inflammatory enzymes. obgynkey.comresearchgate.net By tethering to these transcription factors, the GR complex interferes with their ability to promote gene expression, effectively suppressing the inflammatory response. mdpi.comobgynkey.com This leads to a decreased production of numerous pro-inflammatory mediators. obgynkey.com
Transactivation (Upregulation of Anti-inflammatory Genes): The GR-ligand complex also binds directly to GREs to increase the transcription of genes with anti-inflammatory properties. nih.govmdpi.com A prominent example is the upregulation of Annexin A1 (also known as Lipocortin 1), a protein that plays a crucial role in orchestrating the termination of inflammation. nih.gov Other upregulated genes can include those that inhibit key signaling pathways, such as dual-specificity phosphatase-1 (DUSP1), which negatively regulates the MAPK signaling pathway. obgynkey.com
The table below summarizes the key genes and protein families whose expression is modulated by glucocorticoids.
| Action | Target Gene/Protein Family | Effect on Expression | Resulting Anti-inflammatory Outcome |
| Transrepression | Cytokines (e.g., TNF-α, IL-1β, IL-6) | Downregulated | Reduction of systemic and local inflammation, fever, and acute-phase response. obgynkey.com |
| Transrepression | Chemokines (e.g., RANTES, MIP) | Downregulated | Decreased recruitment of inflammatory cells (e.g., neutrophils, eosinophils) to the site of inflammation. obgynkey.com |
| Transrepression | Adhesion Molecules (e.g., ICAM-1, VCAM-1) | Downregulated | Reduced ability of leukocytes to adhere to the endothelium and migrate into tissues. obgynkey.commedrxiv.org |
| Transrepression | Inflammatory Enzymes (e.g., COX-2, iNOS) | Downregulated | Decreased synthesis of prostaglandins (B1171923) and nitric oxide, key mediators of inflammation. obgynkey.com |
| Transactivation | Annexin A1 (Lipocortin 1) | Upregulated | Inhibition of phospholipase A2, leading to reduced production of inflammatory leukotrienes and prostaglandins; promotion of inflammatory resolution. nih.gov |
| Transactivation | Dual-specificity phosphatase-1 (DUSP1) | Upregulated | Inhibition of MAPK signaling pathways, which are crucial for the production of many inflammatory mediators. obgynkey.com |
| Transactivation | Interleukin-10 (IL-10) | Upregulated | Suppression of Th1 cytokine production and overall dampening of the immune response. medrxiv.org |
Non-Genomic Actions of Glucocorticoid Esters (In Vitro Investigations)
Beyond the well-documented genomic effects that require hours to manifest, glucocorticoids, including their esterified forms, can elicit rapid biological responses within minutes. nih.govmdpi.com These non-genomic actions are too swift to be accounted for by gene transcription and protein synthesis and are believed to be initiated at the cell membrane or within the cytoplasm. nih.govnih.gov In vitro studies have been crucial in elucidating these mechanisms.
Non-genomic effects can be broadly categorized into those mediated by specific interactions with cytosolic or membrane-bound glucocorticoid receptors (cGR or mGR) and non-specific interactions with the cell membrane. nih.gov
Membrane-Bound Receptor (mGR) Signaling: Evidence suggests the existence of GRs located on the plasma membrane of various cell types. nih.govnih.gov In vitro experiments have shown that upon steroid binding, these mGRs can rapidly activate intracellular signaling cascades. For instance, in some cell types, glucocorticoids can trigger pathways involving protein kinase C (PKC) or protein kinase A (PKA), leading to rapid changes in cellular function, such as modulating ion transport or smooth muscle tone. nih.gov
Cytosolic GR-Mediated Non-Genomic Effects: The classical cytosolic GR, apart from its genomic role, can also participate in rapid signaling. The inactive GR exists in a complex with other proteins, including kinases like Src. nih.gov Ligand binding can cause the dissociation of these kinases, freeing them to phosphorylate their targets and initiate rapid signaling events independent of nuclear translocation. nih.gov
Modulation of Ion Homeostasis: Numerous in vitro studies have demonstrated the rapid influence of glucocorticoids on intracellular ion concentrations, particularly calcium (Ca2+). Depending on the cell type and stimulus, glucocorticoids have been shown to decrease basal intracellular Ca2+ levels within minutes, an effect that is often insensitive to GR antagonists and protein synthesis inhibitors, confirming its non-genomic nature. nih.gov
These rapid actions can have significant physiological consequences, such as the acute spasmolytic effects on airway smooth muscle observed in in vitro models, which occur too quickly to be explained by genomic mechanisms. nih.gov
Comparative Analysis of Receptor Interactions with Other Corticosteroid Esters
Dexamethasone (B1670325), for example, is known for its high potency, which corresponds to its high affinity for the GR. nih.govnih.gov Prednisolone (B192156), the active metabolite of prednisone (B1679067), and methylprednisolone (B1676475) also exhibit strong binding, though their affinities relative to dexamethasone can vary. nih.govnih.gov Endogenous cortisol serves as the natural ligand for the GR, but synthetic glucocorticoids are often designed to have higher affinities and longer durations of action. nih.gov
The following table provides a qualitative and, where available, quantitative comparison of the receptor binding and potency of several key corticosteroids.
| Corticosteroid | Relative Binding Affinity (RBA) to GR¹ | Relative Anti-inflammatory Potency² | Key Structural Features |
| Cortisol (Hydrocortisone) | 100 | 1 | The natural, endogenous glucocorticoid. |
| Prednisolone | ~190 | 4 | A dehydrogenated analogue of cortisol. drugbank.com |
| Methylprednisolone | ~1190 | 5 | A methyl group at C6 enhances potency. nih.govdrugbank.com |
| Dexamethasone | ~1890 | 25-30 | A fluorine atom at C9 and a methyl group at C16 significantly increase potency and duration of action. wikipedia.org |
| Meprednisone | Data not available | Data not available | A methylated derivative of Prednisone. medchemexpress.com |
¹Relative Binding Affinity (RBA) values are often expressed relative to dexamethasone or cortisol and can vary between studies. The values presented are illustrative of the general ranking. ²Relative anti-inflammatory potency is a clinical measure, with Cortisol set as the baseline (1).
The differences in affinity and potency are a direct result of how each molecule's unique shape and chemical groups interact with the ligand-binding domain of the glucocorticoid receptor. touro.edu For instance, the 9α-fluoro group on dexamethasone enhances its GR affinity, contributing to its high potency. wikipedia.org Similarly, the 6α-methyl group of methylprednisolone increases its glucocorticoid activity compared to prednisolone. drugbank.com Meprednisone, being a derivative of prednisone, would be expected to have its potency influenced by its own specific structural modifications.
Preclinical Pharmacokinetic and Metabolic Characterization of Meprednisone 17,21 Dipropionate
Absorption and Distribution Studies (Animal Models)
Tissue Partitioning and Distribution Profiles
While specific tissue distribution studies for Meprednisone (B1676281) 17,21-Dipropionate are not extensively detailed in publicly available literature, its pharmacokinetic profile can be inferred from its chemical structure as a highly lipophilic diester. This increased lipophilicity generally facilitates greater partitioning into adipose tissue and other lipid-rich environments. Upon administration, the compound is expected to distribute from the systemic circulation into various tissues. The rate and extent of this distribution are governed by factors such as tissue perfusion and the compound's affinity for plasma proteins versus tissue components. After distribution, the prodrug undergoes metabolic conversion to its active forms, which then exert their pharmacological effects at the cellular level.
Influence of Lipophilicity on Permeation and Distribution
The esterification of the parent compound, meprednisone, at the 17α and 21 positions with propionate (B1217596) groups significantly increases its lipophilicity. This chemical modification is a key determinant of its pharmacokinetic behavior, particularly its ability to permeate biological membranes.
Lipophilicity, often measured as the partition coefficient (log P), is a critical factor influencing the transfer of drugs across cell membranes, distribution into tissues, and protein binding. researchgate.net The addition of the two propionate ester groups to the meprednisone molecule makes it markedly more lipid-soluble than its parent alcohol. This enhanced lipophilicity facilitates passive diffusion across the lipid bilayers of cells, such as those in the skin or gastrointestinal tract, thereby improving absorption and tissue penetration. researchgate.netnih.gov
Studies on a range of steroids have consistently shown that esterification increases lipophilicity. nih.gov For instance, adding acetate (B1210297) esters at the C17 and C21 positions increases a steroid's lipophilicity, and elongating the ester chain, as with propionate, further enhances this effect. nih.gov This principle suggests that Meprednisone 17,21-Dipropionate possesses superior membrane permeation capabilities compared to meprednisone itself. However, this high lipophilicity also means that the diester prodrug itself has a lower binding affinity for the glucocorticoid receptor compared to its hydrolyzed, more polar metabolites. nih.gov
Table 1: General Influence of Esterification on Steroid Properties
| Property | Parent Steroid (e.g., Meprednisone) | Esterified Steroid (e.g., this compound) |
| Lipophilicity (log P) | Lower | Higher |
| Membrane Permeation | Lower | Higher |
| Aqueous Solubility | Higher | Lower |
| Receptor Binding Affinity | Higher | Lower (as a diester prodrug) |
This table provides a generalized comparison based on established principles of steroid chemistry.
Biotransformation Pathways and Metabolite Identification (In Vitro and Ex Vivo Systems)
Esterase-Mediated Hydrolysis and Bioactivation Mechanisms
This compound is a prodrug that requires enzymatic cleavage to become pharmacologically active. The primary mechanism for its bioactivation is hydrolysis mediated by esterase enzymes, which are ubiquitously present in the body, including in the plasma, liver, and other tissues.
The biotransformation is a sequential process:
Initial Hydrolysis: One of the two propionate ester groups is cleaved by an esterase. This can occur at either the C17 or C21 position, resulting in the formation of one of two monoester metabolites.
Second Hydrolysis: The remaining propionate group on the monoester is subsequently cleaved, releasing the fully active parent steroid, meprednisone.
This stepwise hydrolysis ensures a gradual release of the active compound. The diester itself is considered inactive or has a significantly lower affinity for the glucocorticoid receptor. Its high lipophilicity is primarily for delivery, allowing it to cross membranes to reach sites where esterases can convert it into the active form. nih.gov
Identification of Active Metabolites (e.g., Monoesters)
The biotransformation of this compound yields multiple active metabolites. The primary active metabolites are the intermediate monoesters and the final parent alcohol.
Meprednisone 17-Propionate: Formed by the hydrolysis of the ester at the C21 position.
Meprednisone 21-Propionate: Formed by the hydrolysis of the ester at the C17 position.
Meprednisone: The parent compound, formed after both ester groups are removed.
Table 2: Bioactivation Pathway of this compound
| Compound | Description | Receptor Affinity (General Principle) |
| This compound | Prodrug | Lowest |
| Meprednisone 17-Propionate | Active Metabolite (Monoester) | Highest |
| Meprednisone 21-Propionate | Active Metabolite (Monoester) | Intermediate |
| Meprednisone | Active Parent Compound | High |
The receptor affinities are based on general principles observed for other 17,21-corticosteroid esters and may vary. nih.gov
Phase I and Phase II Metabolic Pathways
Once the active parent compound, meprednisone, is released through hydrolysis, it undergoes further metabolism primarily in the liver, following pathways common to other prednisolone-like corticosteroids. pharmgkb.orgnih.gov These pathways are categorized into Phase I and Phase II reactions.
Phase I Metabolism: These are functionalization reactions, primarily oxidation.
6β-Hydroxylation: A major metabolic pathway for prednisolone (B192156) and its derivatives is hydroxylation at the 6β position. pharmgkb.org This reaction is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme. pharmgkb.orgnih.gov The resulting metabolite is 6β-hydroxy-meprednisone.
Interconversion: Similar to the reversible conversion of prednisone (B1679067) to prednisolone, meprednisone (which has an 11β-hydroxyl group) can be oxidized to its 11-keto form. pharmgkb.org
Phase II Metabolism: These are conjugation reactions that increase the water solubility of the metabolites, facilitating their renal excretion. medbullets.com
Glucuronidation and Sulfation: The hydroxyl groups on meprednisone and its Phase I metabolites are conjugated with glucuronic acid or sulfate (B86663). pharmgkb.org This process makes the compounds more hydrophilic and prepares them for elimination from the body via urine.
Elimination Kinetics and Routes of Excretion (Animal Studies)
Corticosteroids are primarily metabolized in the liver and subsequently excreted by the kidneys. nih.gov The ester groups at the 17 and 21 positions of this compound are anticipated to be rapidly hydrolyzed by esterases present in plasma and various tissues, including the liver, to form meprednisone 17-propionate and ultimately the active meprednisone. This metabolic activation is a common feature of corticosteroid prodrugs. youtube.com
Once metabolized to the active form, meprednisone would follow the elimination pathways characteristic of methylprednisolone-like compounds. Studies in rats have shown that after administration of corticosterone, a related corticosteroid, approximately 20% of the metabolites are found in the urine and about 80% in the feces. nih.gov This suggests that biliary excretion is a major route of elimination for corticosteroid metabolites in this species. A similar pattern would be expected for meprednisone and its metabolites.
The elimination half-life of the parent dipropionate ester is expected to be very short due to rapid hydrolysis. The apparent elimination half-life of the active moiety, meprednisone, would be influenced by the rate of its formation from the prodrug and its own intrinsic clearance. For instance, in horses, after intra-articular administration of methylprednisolone (B1676475) acetate, the elimination half-life of methylprednisolone from plasma was found to be 19.2 hours, indicating a prolonged presence due to the slow release from the ester prodrug. nih.govavma.org A similar prolonged-release characteristic might be observed with this compound, depending on the formulation and route of administration.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
Specific physiologically based pharmacokinetic (PBPK) models for this compound have not been described in the available literature. However, PBPK models have been successfully developed for other corticosteroids, such as dexamethasone (B1670325) and hydrocortisone (B1673445), to predict their distribution and clearance. nih.gov These models integrate physiological parameters of the animal species with the physicochemical properties of the drug to simulate its pharmacokinetic profile.
A PBPK model for this compound would need to account for its properties as a prodrug. The model would include compartments representing various organs and tissues, with blood flow rates connecting them. Key parameters would involve tissue-to-plasma partition coefficients, which describe how the drug distributes into different tissues, and the rates of enzymatic hydrolysis of the propionate esters to the active meprednisone within these tissues.
Parameter Estimation and Model Validation
The development of a PBPK model for this compound would require the experimental determination of several key parameters.
Table 1: Potential Parameters for a PBPK Model of this compound
| Parameter Category | Specific Parameters | Method of Determination |
| Drug Physicochemical Properties | Molecular weight, pKa, logP, solubility | In vitro measurement |
| Absorption | Absorption rate constant (ka) | In vivo studies following oral or other extravascular administration |
| Distribution | Volume of distribution (Vd), Tissue-to-plasma partition coefficients (Kp) | In vitro tissue binding studies, in vivo tissue concentration measurements |
| Metabolism | Rate of hydrolysis of dipropionate ester, Hepatic clearance, Intrinsic clearance (CLint) | In vitro metabolism studies using liver microsomes or hepatocytes, in vivo plasma concentration data |
| Elimination | Renal clearance, Biliary clearance | In vivo studies measuring drug and metabolite concentrations in urine and feces |
Model validation would involve comparing the PBPK model simulations against experimentally obtained pharmacokinetic data from animal studies. This would include comparing predicted plasma concentration-time profiles with measured profiles after administration of this compound. The robustness of such a model has been demonstrated for other corticosteroids, where PBPK models have been used to predict drug-drug interactions and to extrapolate pharmacokinetics across different species and patient populations. nih.gov
Comparative Pharmacokinetic Profiles with Parent Steroid and Related Diesters
While a direct comparative pharmacokinetic study of this compound, meprednisone, and other related diesters is not available, comparisons can be drawn from studies on other corticosteroid esters.
The dipropionate esterification of meprednisone is expected to significantly alter its pharmacokinetic profile compared to the parent steroid. Esterification generally increases the lipophilicity of the corticosteroid, which can influence its absorption, distribution, and duration of action.
For instance, a study comparing prednisolone with its steroid-21-oate ester derivatives in rats showed that the esters had different elimination half-lives and areas under the curve (AUCs) compared to prednisolone, which was attributed to their different rates of hydrolysis. nih.gov Similarly, this compound would likely exhibit a different pharmacokinetic profile than meprednisone.
The pharmacokinetic profile of this compound can also be compared to other corticosteroid dipropionate esters, such as beclomethasone (B1667900) dipropionate. Beclomethasone dipropionate is a prodrug that is rapidly metabolized to its active metabolite, beclomethasone-17-monopropionate. drugbank.com This rapid conversion to an active metabolite is a key feature of its pharmacokinetic profile.
Table 2: Conceptual Comparative Pharmacokinetic Parameters
| Compound | Expected Lipophilicity | Expected Rate of Hydrolysis | Expected Duration of Action |
| Meprednisone | Lower | N/A | Shorter |
| This compound | Higher | Rapid | Potentially Longer (depot effect) |
| Beclomethasone Dipropionate | High | Rapid | Long (due to active metabolite) |
| Fluticasone Propionate | High | Slower | Long |
This table is conceptual and based on general principles of corticosteroid pharmacokinetics.
The increased lipophilicity of this compound could lead to a depot effect upon intramuscular or intra-articular administration, resulting in a prolonged release of the active meprednisone and a longer duration of action compared to the administration of meprednisone itself. This is a common strategy to achieve sustained local or systemic effects with corticosteroids. merckvetmanual.com
Structure Activity Relationships Sar and Molecular Design
Influence of C17 and C21 Propionate (B1217596) Moieties on Receptor Affinity and Intrinsic Activity
The esterification of the hydroxyl groups at the C17 and C21 positions of the steroid backbone is a critical strategy in glucocorticoid design to modulate receptor affinity and pharmacokinetic properties. In Meprednisone (B1676281) 17,21-Dipropionate, the presence of two propionate groups significantly influences its interaction with the glucocorticoid receptor (GR).
Esterification generally enhances lipophilicity, which can facilitate passage through cell membranes to reach the cytosolic GR. nih.gov Studies on various glucocorticoid esters have shown that increasing the length of the ester chain at the C17 and C21 positions can lead to an increase in both binding affinity for the receptor and the lipophilicity of the steroid. The binding affinity of a 17α,21-diester, such as meprednisone dipropionate, is typically higher than that of the corresponding 21-ester or the parent alcohol. nih.gov
The increased affinity is often attributed to a decrease in the dissociation rate of the steroid-receptor complex. uni-ruse.bg The propionate esters can form additional favorable interactions within the ligand-binding pocket of the GR, thereby stabilizing the complex and prolonging the receptor's activation state. This enhanced binding translates to greater intrinsic activity and potency.
Table 1: Effect of C17/C21 Esterification on Glucocorticoid Properties Click on the headers to sort the data.
| Modification | Effect on Lipophilicity | Effect on Receptor Affinity | Rationale |
| Parent Alcohol (unesterified) | Lower | Baseline | Serves as a reference for comparison. |
| 21-Esterification | Increased | Generally lower than parent alcohol. | May alter the conformation unfavorably for binding. nih.gov |
| 17-Esterification | Increased | Higher than parent alcohol. | The C17 side chain is crucial for potent interaction with the GR. |
| 17,21-Diesterification | Highly Increased | Higher than 21-ester and parent alcohol. | Combines the effects, leading to strong binding and increased lipophilicity. nih.gov |
Impact of Steroidal Backbone Modifications on Pharmacological Profile
The pharmacological profile of Meprednisone 17,21-Dipropionate is not solely defined by its ester groups but also by key modifications to the core steroid structure. These alterations are designed to maximize anti-inflammatory effects while minimizing undesirable mineralocorticoid activity. researchgate.net
A crucial modification in meprednisone is the presence of a methyl group at the 16β position. Substitution at C16 is a well-established method to virtually eliminate mineralocorticoid (salt-retaining) activity. uomustansiriyah.edu.iq The stereochemistry of this methyl group is significant. A comparative study of dexamethasone (B1670325) (16α-methyl) and betamethasone (B1666872) (16β-methyl) demonstrated that the spatial configuration at position 16 can influence the potency of glucocorticoids. nih.gov The 16α-methyl configuration in dexamethasone was found to be more efficient in inducing transcriptional activation and apoptosis in lymphoid cells compared to the 16β-methyl group in betamethasone, suggesting that the orientation of this group subtly modulates the interaction with the GR and its subsequent downstream signaling. nih.gov
Furthermore, like prednisone (B1679067), meprednisone features a double bond between C1 and C2 (a Δ¹,⁴-diene system). This modification enhances glucocorticoid potency relative to hydrocortisone (B1673445) by altering the shape of the A-ring, which in turn improves its binding to the GR. uomustansiriyah.edu.iq
Table 2: Impact of Key Steroidal Backbone Modifications Click on the headers to sort the data.
| Structural Modification | Location | Primary Effect | Example Compound(s) |
| Δ¹ Double Bond | Ring A | Enhances glucocorticoid potency. | Prednisone, Meprednisone |
| 9α-Fluorination | Ring B | Potently enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq | Fludrocortisone, Dexamethasone |
| 16α-Methylation | Ring D | Eliminates mineralocorticoid activity; enhances anti-inflammatory potency. uomustansiriyah.edu.iqnih.gov | Dexamethasone |
| 16β-Methylation | Ring D | Eliminates mineralocorticoid activity; enhances anti-inflammatory potency. nih.gov | Betamethasone, Meprednisone |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the biological activity of chemicals based on their molecular structure. uni-ruse.bg For glucocorticoids, QSAR studies aim to establish a mathematical correlation between physicochemical properties (molecular descriptors) and their binding affinity to the GR.
These models can rapidly screen large numbers of potential ligands, identifying those likely to have high affinity. nih.govuni-ruse.bg The development of a robust QSAR model involves calculating a wide range of molecular descriptors and using statistical methods to find the best correlation with experimentally determined binding affinities. nih.gov
Correlation of Structural Descriptors with Biological Activity
Several types of molecular descriptors have been shown to correlate with the GR binding affinity of steroids. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
One important descriptor is the van der Waals surface area . A QSAR study found that this measurement could be successfully used to discriminate between strong, moderate, and weak GR binders, with strong binders generally exhibiting a larger surface area. uni-ruse.bg This suggests that structural variations that decrease the surface area may reduce the ligand's binding strength. uni-ruse.bg
Other analyses have highlighted the importance of the electronic properties of the steroid nucleus. The distribution of atomic charges, particularly at atoms in rings A and D (positions 3, 4, 5, and 16), significantly contributes to binding affinity. nih.gov This indicates the critical role of electrostatic interactions between the ligand and the receptor. Lipophilicity, often expressed as logP , and molar refractivity (MR) , which relates to molecular volume and polarizability, also show correlations with binding affinity, sometimes in a parabolic manner, suggesting an optimal range for these properties. nih.gov
Table 3: Correlation of Structural Descriptors with Glucocorticoid Activity Click on the headers to sort the data.
| Molecular Descriptor | Type | Correlation with GR Binding Affinity | Reference |
| Van der Waals Surface Area | Steric/Topological | Positive correlation; larger surface area often indicates stronger binding. | uni-ruse.bg |
| Atomic Charges (Ring A, D) | Electronic | Significant correlation; highlights the importance of electrostatic interactions. | nih.gov |
| Lipophilicity (logP) | Hydrophobic | Positive correlation within a certain range; essential for membrane passage and receptor interaction. | nih.gov |
| Molar Refractivity (MR) | Steric/Electronic | Parabolic relationship; suggests an optimal molecular volume and polarizability for binding. | nih.gov |
Computational Chemistry Approaches for SAR Elucidation
Computational chemistry provides powerful tools to visualize and analyze the interactions between a ligand like this compound and its target, the glucocorticoid receptor, at an atomic level. Methods such as molecular docking and molecular dynamics simulations are fundamental to understanding SAR. nih.gov
Molecular Docking is used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to the receptor's binding pocket. nih.gov For meprednisone dipropionate, docking simulations would place the molecule into the known crystal structure of the GR's ligand-binding domain. The simulation would score different poses based on factors like electrostatic and van der Waals interactions. This helps identify key amino acid residues that form hydrogen bonds and other stabilizing interactions with the steroid's functional groups, such as the C3-ketone, the C11-hydroxyl, and the C17 and C21 propionate esters. nih.govnih.gov
Table 4: Computational Chemistry Approaches for SAR Elucidation Click on the headers to sort the data.
| Method | Purpose | Application to this compound |
| Molecular Docking | Predicts the binding pose and affinity of a ligand within a receptor's active site. | To determine the optimal orientation and identify key interactions (e.g., hydrogen bonds) with GR amino acid residues. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the motion of atoms in the ligand-receptor complex over time. | To assess the stability of the docked pose, analyze conformational changes, and understand the dynamic nature of the binding interaction. nih.govnih.gov |
| 3D-QSAR (e.g., CoMFA) | Correlates the 3D steric and electrostatic fields of molecules with their biological activity. | To create a 3D map showing regions where steric bulk or specific charge distributions would increase or decrease binding affinity. nih.govnih.gov |
Advanced Analytical Methodologies for Meprednisone 17,21 Dipropionate
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical procedures for corticosteroids, providing the necessary resolving power to separate the active pharmaceutical ingredient (API) from related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the assay of Meprednisone (B1676281) 17,21-Dipropionate. The development of a robust HPLC method is critical for quality control and stability studies. While specific methods for Meprednisone 17,21-Dipropionate are not extensively published, methods for structurally similar corticosteroids like meprednisone and methylprednisolone (B1676475) provide a validated framework. researchgate.netwjbphs.combohrium.com
A typical method involves reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. bohrium.comnih.gov The development process focuses on optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), selecting an appropriate stationary phase (commonly a C18 column), and setting the detector wavelength for maximum sensitivity, usually in the UV range around 240-254 nm. researchgate.netrjwave.orgnih.gov
Validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. rjwave.orgijpsonline.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. bohrium.comalliedacademies.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjbphs.comrjwave.org
Accuracy: The closeness of test results obtained by the method to the true value, often assessed through recovery studies. wjbphs.comrjwave.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). bohrium.comalliedacademies.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. bohrium.comnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netbohrium.com
Table 1: Example of HPLC Method Parameters for Corticosteroid Analysis
| Parameter | Typical Conditions |
|---|---|
| Chromatograph | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) bohrium.comnih.gov |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture researchgate.netrjwave.org |
| Flow Rate | 1.0 - 2.0 mL/min nih.govrjwave.org |
| Detector | UV Spectrophotometer at 240-254 nm rjwave.orgnih.gov |
| Injection Volume | 20 µL nih.gov |
| Temperature | Ambient or controlled (e.g., 30 °C) alliedacademies.org |
Thin-Layer Chromatography (TLC) Densitometry
Quantitative High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simpler, high-throughput alternative to HPLC for the determination of corticosteroids. nih.gov This technique involves spotting the sample on an HPTLC plate, developing the plate with a suitable mobile phase to separate the components, and then quantifying the separated spots by measuring their absorbance or fluorescence with a densitometer. nih.gov
This method shares the sample preparation steps with HPLC, often involving a straightforward organic extraction. nih.gov HPTLC is valued for its ability to analyze multiple samples simultaneously, its low solvent consumption, and its speed, making it an economical option for quality control and pharmacokinetic studies. nih.gov
Spectroscopic and Spectrometric Methods for Structural Elucidation and Purity Assessment
While chromatography separates components, spectroscopy and spectrometry are indispensable for identifying them and confirming their structural integrity. For this compound, a combination of techniques is employed.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC/MS/MS) or gas chromatography (GC/MS), is a powerful tool for structural elucidation. nih.gov These hyphenated techniques provide detailed information about the molecular weight and fragmentation pattern of the analyte and its metabolites or degradation products. nih.gov This information is crucial for confirming the identity of the compound and for identifying unknown impurities. In studies of related compounds like methylprednisolone, LC/MS/MS and GC/MS have been successfully used to identify numerous metabolites, demonstrating the power of these methods in mapping biotransformation pathways. nih.gov
Ultraviolet (UV) spectroscopy is routinely used as a detection method in HPLC, leveraging the chromophoric nature of the corticosteroid structure to absorb UV radiation. mdpi.com The UV spectrum can also serve as a preliminary identification tool.
Bioanalytical Methods for Detection in Preclinical Biological Matrices
The detection and quantification of this compound and its metabolites in biological matrices such as plasma, saliva, and urine are essential for preclinical pharmacokinetic studies. nih.govmdpi.com These studies help to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Bioanalytical methods must be highly sensitive and selective due to the low concentrations of the drug typically present and the complexity of the biological matrix. mdpi.com Sample preparation is a critical step to remove interfering substances and concentrate the analyte. mdpi.com Common techniques include:
Protein Precipitation (PPT)
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
HPLC coupled with UV or MS detection is the most prevalent bioanalytical technique. nih.govmdpi.com The methods are validated to establish parameters such as the limit of detection (LOD) and limit of quantitation (LOQ), which are critical for measuring low drug concentrations in biological fluids. For instance, methods developed for similar corticosteroids have achieved LODs in the range of 10 ng/mL in plasma and saliva. nih.gov
Table 2: Bioanalytical Method Characteristics for Corticosteroid Detection
| Parameter | Specification |
|---|---|
| Biological Matrices | Plasma, Saliva, Urine nih.gov |
| Primary Technique | HPLC with UV or Mass Spectrometric Detection nih.govmdpi.com |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction mdpi.com |
| Lower Limit of Detection | Typically in the low ng/mL range nih.govnih.gov |
| Linear Range | Established over a wide range of concentrations (e.g., 0.025-4 µg/mL) nih.gov |
Stability-Indicating Analytical Methods
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities. ijpsonline.comalliedacademies.org The development of a SIM for this compound is a regulatory requirement to ensure the safety and efficacy of the drug product throughout its shelf life. ijpsonline.com
The development of a SIM involves subjecting the drug to forced degradation or stress studies under various conditions as mandated by ICH guidelines. ijpsonline.com These conditions typically include:
Acidic and alkaline hydrolysis
Oxidation
Photodegradation (exposure to light)
Thermal stress (exposure to heat)
The goal is to generate the potential degradation products and ensure that the analytical method, most commonly RP-HPLC with a photodiode array (PDA) detector, can effectively separate the intact drug from all degradants. alliedacademies.org The PDA detector is particularly useful as it can assess the peak purity, confirming that the chromatographic peak for the API is not co-eluting with any other compound. alliedacademies.org The validation of a SIM demonstrates its specificity, accuracy, and precision in the presence of these degradation products. ijpsonline.comalliedacademies.org
Theoretical and Computational Investigations of Meprednisone 17,21 Dipropionate
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Meprednisone (B1676281) 17,21-Dipropionate, docking studies are primarily focused on its interaction with the glucocorticoid receptor (GR), a key protein in mediating its anti-inflammatory effects. medchemexpress.comdrugbank.com
These studies virtually place the Meprednisone 17,21-Dipropionate molecule into the ligand-binding domain (LBD) of the GR. The aim is to identify the most stable binding pose, characterized by the lowest binding energy. The interactions are typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on similar glucocorticoids like betamethasone (B1666872) dipropionate have shown that the carbonyl groups and hydroxyl moieties of the steroid core form crucial hydrogen bonds with amino acid residues in the GR's binding pocket, such as Gln570 and Asn564. nih.gov Similarly, the methyl groups and the steroid backbone engage in hydrophobic interactions with residues like Met560, Leu563, and Met604. nih.gov
The dipropionate esters at the C17 and C21 positions of this compound are expected to significantly influence its binding affinity and selectivity. These bulky, lipophilic groups can form additional hydrophobic interactions within the LBD, potentially leading to a more stable and potent ligand-receptor complex compared to non-esterified glucocorticoids. The precise nature of these interactions can be elucidated through detailed docking analyses.
Below is a representative table of the types of interactions that would be investigated in a molecular docking study of this compound with the glucocorticoid receptor.
| Interacting Residue of GR | Type of Interaction | Functional Group of this compound |
| Asn564 | Hydrogen Bond | 11-hydroxyl |
| Gln570 | Hydrogen Bond | 3-carbonyl |
| Arg611 | Hydrogen Bond | 21-propionate carbonyl |
| Gln642 | Hydrophobic | Steroid D-ring |
| Met604 | Hydrophobic | Steroid core and propionate (B1217596) esters |
| Leu563 | Hydrophobic | Steroid A- and B-rings |
Molecular Dynamics Simulations of Compound-Target Systems
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are powerful computational methods used to study the physical movement of atoms and molecules. For the this compound-GR complex, MD simulations can provide critical information on the stability of the binding, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules. tandfonline.comitu.edu.tr
A typical MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between the atoms and their subsequent motion over a period of nanoseconds to microseconds. nih.gov Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the protein and ligand suggests a stable binding complex. youtube.com RMSF analysis can highlight flexible regions of the protein, providing insights into which parts of the receptor are most affected by the binding of this compound.
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations are employed to understand the electronic structure and reactivity of this compound at the subatomic level. nih.gov These methods, such as Density Functional Theory (DFT), can provide highly accurate information on the molecule's geometry, electron distribution, and orbital energies.
Key electronic properties that can be calculated for this compound include:
Molecular Electrostatic Potential (MEP): This helps to visualize the charge distribution on the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The MEP is crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with the glucocorticoid receptor.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are important indicators of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
Atomic Charges: QM calculations can determine the partial charge on each atom of this compound. This information is valuable for understanding its interaction with the receptor and for parameterizing molecular mechanics force fields used in MD simulations.
These calculations can help to explain the inherent reactivity of the molecule and how its electronic properties contribute to its biological activity.
In Silico Prediction of ADME Properties (Computational Pharmaceutics)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, and in silico methods are widely used for this purpose. nih.gov For this compound, computational models can predict a range of pharmaceutically relevant properties, helping to assess its drug-likeness and potential pharmacokinetic behavior before extensive experimental studies are conducted. mdpi.comfrontiersin.org
A variety of computational tools and web servers are available to predict these properties based on the molecule's structure. Key predicted ADME parameters for this compound would include:
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight | ~488.6 g/mol | Influences diffusion and transport. |
| LogP (Lipophilicity) | Moderately high | Affects solubility, absorption, and membrane permeability. |
| Aqueous Solubility | Low | Impacts dissolution and bioavailability. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | High | An indicator of intestinal permeability. frontiersin.org |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Important for assessing potential central nervous system effects. |
| CYP450 Inhibition | e.g., Non-inhibitor of CYP2D6 | Predicts potential for drug-drug interactions. |
| Plasma Protein Binding | High | Affects the free concentration of the drug available to act. |
These in silico predictions are valuable for identifying potential liabilities of the molecule and for guiding its chemical modification to improve its pharmacokinetic profile. researchgate.net
Application in Rational Drug Design Methodologies
The insights gained from the theoretical and computational investigations described above are instrumental in the rational design of new glucocorticoid derivatives with improved properties. pnas.orgnih.gov By understanding the detailed structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound, medicinal chemists can make targeted modifications to its structure.
For example, if molecular docking and MD simulations reveal a specific region of the glucocorticoid receptor's binding pocket that is not fully occupied by this compound, new derivatives could be designed with functional groups that can form additional favorable interactions in this region, potentially leading to increased potency. Similarly, if in silico ADME predictions suggest poor solubility, the molecule could be modified to include more polar groups, while ensuring that its binding affinity for the receptor is not compromised.
The ultimate goal of these rational drug design methodologies is to develop new chemical entities that have a more desirable therapeutic profile, such as enhanced efficacy, better selectivity, an improved safety profile, and more favorable pharmacokinetic properties.
Future Research Directions and Unexplored Avenues for Meprednisone 17,21 Dipropionate
Novel Synthetic Routes and Green Chemistry Applications
The industrial synthesis of corticosteroids, including Meprednisone (B1676281) 17,21-dipropionate, has traditionally relied on multi-step chemical processes that can be resource-intensive and generate significant waste. researchgate.net Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key Research Objectives:
Biocatalysis: Exploring the use of enzymes or whole-cell biotransformations to carry out specific, stereoselective reactions. This approach, which has shown promise in the synthesis of other steroid precursors, could significantly reduce the reliance on hazardous reagents and solvents. researchgate.net
Chemoenzymatic Synthesis: Combining the advantages of chemical and biological catalysis to create novel, streamlined synthetic pathways. For instance, a mild fermentation step could be employed for specific dehydrogenations, replacing harsh chemical oxidants. researchgate.net
Flow Chemistry: Implementing continuous flow manufacturing processes. This technology can offer improved reaction control, enhanced safety, higher yields, and reduced waste generation compared to traditional batch processing.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. This principle of green chemistry is paramount for sustainable pharmaceutical manufacturing.
Elucidation of Atypical Glucocorticoid Receptor Interactions
The therapeutic and adverse effects of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR). nih.gov Upon binding, the GR translocates to the nucleus and modulates gene expression through transactivation or transrepression. nih.govnih.gov While the general mechanism is well-understood for classic glucocorticoids like cortisol and dexamethasone (B1670325), the specific interactions of Meprednisone 17,21-dipropionate at the molecular level remain less characterized. nih.gov
Future research should focus on elucidating any atypical interactions that may distinguish this compound from other corticosteroids. This could involve investigating:
Receptor Conformation: Studying the unique conformational changes induced in the GR upon binding of this compound, which could influence its interaction with co-regulators and DNA.
Selective GR Agonism: Exploring whether this compound acts as a selective GR agonist, preferentially promoting transrepression (associated with anti-inflammatory effects) over transactivation (linked to metabolic side effects).
Protein-Protein Interactions: Investigating the interaction between the activated GR complex and other transcription factors, such as activator protein-1 (AP-1) and nuclear factor-kappaB (NF-κB). researchgate.net A differential interaction profile could explain a unique therapeutic window.
Understanding these nuances could provide a pharmacological rationale for its specific clinical effects and guide the development of next-generation glucocorticoids with improved benefit-risk profiles.
Table 1: Comparative Glucocorticoid Receptor Binding Affinities (Illustrative)
| Compound | Relative Binding Affinity (RBA) for GR (%) |
| Dexamethasone | 100 |
| Prednisolone (B192156) | 19 |
| Cortisol | 10 |
| This compound | To Be Determined |
This table illustrates the type of data that needs to be generated for this compound to compare its receptor interaction profile with other well-characterized glucocorticoids.
Advanced Modeling of Tissue-Specific Pharmacokinetics and Metabolism
The clinical response to corticosteroids is highly dependent on their concentration at the site of action, which is governed by their pharmacokinetic properties. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in various tissues. nih.gov
For corticosteroids like methylprednisolone (B1676475), PBPK models have been developed to describe their complex disposition, including tissue-specific binding and reversible metabolism. nih.govresearchgate.net Similar comprehensive models are needed for this compound to provide a deeper understanding of its behavior in the body.
Future Modeling Efforts Should Include:
Tissue Partitioning: Quantifying the distribution of this compound into various tissues, including target sites of inflammation and organs associated with adverse effects. Studies on related compounds like methylprednisolone have shown that tissue partitioning can be nonlinear and highly variable across different tissues. nih.govnih.gov
Metabolic Pathways: Identifying the key enzymes and metabolic pathways involved in the conversion of this compound to its active and inactive metabolites. Like prednisone (B1679067), which is converted to the active prednisolone, this compound likely undergoes metabolic activation. drugbank.com
Integration with Pharmacodynamics: Linking the PBPK model with pharmacodynamic models to predict the time course of therapeutic and adverse effects in different patient populations.
Table 2: Key Parameters for PBPK Modeling of a Corticosteroid (Example: Methylprednisolone)
| Parameter | Description | Example Value (Rat Model) |
| Kp | Tissue-to-plasma partition coefficient | Varies significantly by tissue (e.g., 0.15 - 5.38) nih.gov |
| Bmax | Maximum binding capacity in tissue | Highest in liver (322.9 ng/ml) nih.gov |
| CLmet | Metabolic clearance | Primarily in the liver, lung, and kidney nih.gov |
| fu,t | Unbound fraction in tissue | Varies by tissue and protein concentration nih.gov |
This table provides an example of the types of parameters that need to be experimentally determined and incorporated into a PBPK model for this compound.
Development of High-Throughput Screening Assays for Compound Characterization
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govnih.gov The development of robust HTS assays is crucial for characterizing the properties of this compound and for discovering novel modulators of the glucocorticoid signaling pathway.
Potential HTS Assay Development Areas:
Receptor-Based Assays: Fluorescence polarization or other biophysical assays can be developed to screen for compounds that directly interact with and modulate the glucocorticoid receptor. dovepress.com These assays can quantify binding affinity and specificity.
Cell-Based Reporter Assays: Engineering cell lines with reporter genes linked to glucocorticoid response elements (GREs) would enable the high-throughput quantification of GR transactivation and transrepression activity.
Proteomic and Genomic Profiling: Employing HTS-compatible proteomic and genomic techniques to characterize the global changes in protein expression and gene transcription in response to this compound treatment. This can reveal novel mechanisms of action and off-target effects. nih.govnih.gov
The implementation of such assays will not only deepen our understanding of this compound but also accelerate the discovery of new chemical entities with superior therapeutic properties.
Q & A
Basic: What analytical methods are recommended for characterizing Betamethasone 17,21-Dipropionate purity in pharmaceutical formulations?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis. The European Pharmacopoeia (EP) specifies chromatographic conditions using a C18 column, acetonitrile-water mobile phase (gradient elution), and UV detection at 240 nm for peak identification . For impurity profiling, LC-MS/MS is recommended to detect degradation products or structural analogs, such as 1,2-Dihydro-Betamethasone derivatives .
Basic: How do structural modifications at C17 and C21 influence Betamethasone 17,21-Dipropionate’s pharmacological activity?
Methodological Answer:
Esterification at C17 and C21 with propionate groups enhances lipophilicity, prolonging dermal retention in topical formulations. This modification reduces systemic absorption, minimizing glucocorticoid receptor activation in non-target tissues while maintaining potent anti-inflammatory effects locally . Comparative studies with non-esterified Betamethasone show a 3-fold increase in receptor-binding affinity for the dipropionate form .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for Betamethasone 17,21-Dipropionate?
Methodological Answer:
Discrepancies often arise from differences in metabolic activation (e.g., esterase-mediated hydrolysis in vivo) or formulation bioavailability. To address this:
Parallel Assays: Conduct in vitro assays using human skin explants to mimic in vivo metabolism .
Pharmacokinetic Modeling: Track propionate hydrolysis rates in plasma and tissue homogenates .
Dose-Response Calibration: Use interspecies scaling factors (e.g., human vs. rodent metabolic clearance) to adjust efficacy thresholds .
Advanced: What strategies optimize stability-indicating methods for Betamethasone 17,21-Dipropionate in topical formulations?
Methodological Answer:
Forced degradation studies under heat, light, and humidity are critical. Key steps include:
Degradation Conditions: Expose samples to 40°C/75% RH for 4 weeks to simulate shelf-life stress .
Analytical Validation: Use HPLC-PDA to resolve degradation peaks (e.g., 9α-hydroxy derivatives) and confirm specificity via mass fragmentation patterns .
Acceptance Criteria: Set impurity thresholds per ICH Q3B guidelines, with ≤0.5% for individual unknown impurities .
Basic: What are the critical considerations when designing comparative studies between Betamethasone 17,21-Dipropionate and other corticosteroids?
Methodological Answer:
Endpoint Selection: Prioritize clinically relevant metrics (e.g., transepidermal water loss reduction for dermatological efficacy) over purely biochemical markers .
Control Groups: Include equipotent doses of comparators (e.g., Dexamethasone dipropionate) adjusted for molecular weight differences .
Blinding: Use triple-blind protocols to minimize bias in efficacy scoring, especially in subjective outcomes like pruritus relief .
Advanced: How can researchers mitigate batch-to-batch variability in Betamethasone 17,21-Dipropionate synthesis?
Methodological Answer:
Variability often stems from incomplete esterification or residual solvents. Mitigation strategies:
Process Analytical Technology (PAT): Implement real-time FTIR monitoring during propionic anhydride reactions to track esterification progress .
Purification: Use preparative HPLC with a chiral stationary phase to isolate enantiomerically pure batches, reducing impurity carryover .
Quality Control: Adhere to USP monographs for residual solvent limits (e.g., ≤500 ppm pyridine) .
Basic: What in vitro models best predict the anti-inflammatory efficacy of Betamethasone 17,21-Dipropionate?
Methodological Answer:
Primary human keratinocyte cultures stimulated with TNF-α or IL-1β are optimal for assessing cytokine suppression (e.g., IL-6/IL-8 ELISA). For transdermal permeation studies, use Franz diffusion cells with ex vivo human skin, ensuring receptor fluid pH matches physiological conditions (7.4) .
Advanced: How should researchers address discrepancies in glucocorticoid receptor (GR) binding assays for Betamethasone 17,21-Dipropionate?
Methodological Answer:
Discrepancies arise due to propionate hydrolysis during assay setup. Solutions include:
Metabolic Inhibition: Pre-treat cell lysates with esterase inhibitors (e.g., BNPP) to preserve the intact dipropionate form .
Radioligand Specificity: Use tritiated Betamethasone dipropionate (not dexamethasone) in competitive binding assays to avoid cross-reactivity .
Data Normalization: Express results as % receptor occupancy relative to unmodified Betamethasone to account for hydrolysis artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
